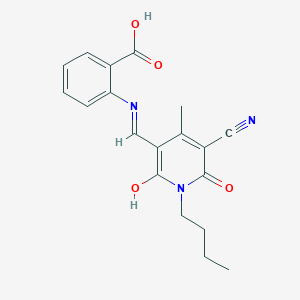
(Z)-2-(((1-butyl-5-cyano-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl)amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(((1-butyl-5-cyano-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl)amino)benzoic acid is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-(((1-butyl-5-cyano-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl)amino)benzoic acid is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, particularly focusing on its antitumor and antimicrobial properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridine ring, a cyano group, and a benzoic acid moiety. Its chemical properties contribute to its biological activity, particularly in targeting specific cellular mechanisms.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. Notably:
- Cell Line Studies : In vitro studies on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated significant cytotoxic effects. The compound exhibited an IC50 value of approximately 6.26 μM for HCC827 cells in 2D cultures, indicating strong antiproliferative activity .
- Mechanism of Action : The proposed mechanism involves the binding of the compound to DNA, inhibiting DNA-dependent enzymes and leading to cell cycle arrest and apoptosis .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated:
- Testing Against Bacteria : The compound was tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using broth microdilution methods. Results indicated that it possesses significant antibacterial properties, comparable to established antibiotics .
- Eukaryotic Model Testing : Additionally, Saccharomyces cerevisiae was used as a model organism to assess eukaryotic toxicity and efficacy. The results showed that the compound effectively inhibited yeast growth at certain concentrations .
Case Studies
Several case studies have demonstrated the biological activity of related compounds:
- Antitumor Efficacy in Animal Models : A study involving immunosuppressed rat models showed that similar derivatives were effective against opportunistic infections caused by Pneumocystis carinii, suggesting broader therapeutic applications .
- Comparative Studies with Other Derivatives : Research comparing this compound with other benzimidazole and benzothiazole derivatives demonstrated that while all exhibited some level of antitumor activity, the specific structural features of this compound enhanced its potency .
Data Summary Table
| Property | Value/Description |
|---|---|
| Chemical Structure | (Z)-2-(((1-butyl-5-cyano...) |
| Antitumor IC50 (HCC827) | 6.26 μM |
| Antibacterial Activity | Effective against S. aureus and E. coli |
| Eukaryotic Model Tested | Saccharomyces cerevisiae |
| Proposed Mechanism | DNA binding and inhibition of DNA-dependent enzymes |
特性
IUPAC Name |
2-[(1-butyl-5-cyano-2-hydroxy-4-methyl-6-oxopyridin-3-yl)methylideneamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-3-4-9-22-17(23)14(10-20)12(2)15(18(22)24)11-21-16-8-6-5-7-13(16)19(25)26/h5-8,11,24H,3-4,9H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYSBXWZSCUSCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=C(C1=O)C#N)C)C=NC2=CC=CC=C2C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













